molecular formula C17H17F3N4O3 B14667490 4-Pyrimidineacetamide, N-hydroxy-6-(4-morpholinyl)-2-(3-(trifluoromethyl)phenyl)- CAS No. 42055-71-0

4-Pyrimidineacetamide, N-hydroxy-6-(4-morpholinyl)-2-(3-(trifluoromethyl)phenyl)-

Cat. No.: B14667490
CAS No.: 42055-71-0
M. Wt: 382.34 g/mol
InChI Key: YVVLHAMAHVXOGD-UHFFFAOYSA-N
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Description

4-Pyrimidineacetamide, N-hydroxy-6-(4-morpholinyl)-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidineacetamide, N-hydroxy-6-(4-morpholinyl)-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Nucleophilic substitution: reactions to introduce the morpholinyl group.

    Amidation: reactions to form the acetamide linkage.

    Hydroxylation: to introduce the N-hydroxy group.

Industrial Production Methods

Industrial production methods would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the N-hydroxy group.

    Reduction: Reduction reactions could target the pyrimidine ring or the trifluoromethyl group.

    Substitution: Various substitution reactions can occur, especially involving the morpholinyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to deoxygenated or partially hydrogenated products.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The N-hydroxy group may play a crucial role in binding to active sites, while the trifluoromethyl group could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Pyrimidineacetamide derivatives: Compounds with similar core structures but different substituents.

    Morpholinyl-containing compounds: Molecules that include the morpholinyl group, known for their biological activity.

    Trifluoromethyl-substituted compounds: Compounds with trifluoromethyl groups, often studied for their enhanced chemical properties.

Uniqueness

4-Pyrimidineacetamide, N-hydroxy-6-(4-morpholinyl)-2-(3-(trifluoromethyl)phenyl)- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

42055-71-0

Molecular Formula

C17H17F3N4O3

Molecular Weight

382.34 g/mol

IUPAC Name

N-hydroxy-2-[6-morpholin-4-yl-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]acetamide

InChI

InChI=1S/C17H17F3N4O3/c18-17(19,20)12-3-1-2-11(8-12)16-21-13(10-15(25)23-26)9-14(22-16)24-4-6-27-7-5-24/h1-3,8-9,26H,4-7,10H2,(H,23,25)

InChI Key

YVVLHAMAHVXOGD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)CC(=O)NO)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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